molecular formula C10H12BrNO2S B12614249 N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide CAS No. 919348-91-7

N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide

Cat. No.: B12614249
CAS No.: 919348-91-7
M. Wt: 290.18 g/mol
InChI Key: VWVARXBMTFPWSX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide is an organic compound characterized by the presence of a bromophenyl group, a methanesulfinyl group, and a methylacetamide group

Properties

CAS No.

919348-91-7

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

N-(4-bromophenyl)-N-methyl-2-methylsulfinylacetamide

InChI

InChI=1S/C10H12BrNO2S/c1-12(10(13)7-15(2)14)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3

InChI Key

VWVARXBMTFPWSX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)CS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide typically involves the reaction of 4-bromophenylamine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with N-methylacetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: N-(4-Bromophenyl)-2-(methanesulfonyl)-N-methylacetamide

    Reduction: N-(Phenyl)-2-(methanesulfinyl)-N-methylacetamide

    Substitution: N-(4-Methoxyphenyl)-2-(methanesulfinyl)-N-methylacetamide

Scientific Research Applications

N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
  • N-(4-Bromophenyl)-4-methoxybenzylamine
  • 4-Bromophenyl methyl sulfone

Uniqueness

N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide is unique due to the presence of both a methanesulfinyl group and a methylacetamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

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